molecular formula C7H12O2 B14716360 Methyl 2-methylpent-4-enoate CAS No. 20459-96-5

Methyl 2-methylpent-4-enoate

Cat. No.: B14716360
CAS No.: 20459-96-5
M. Wt: 128.17 g/mol
InChI Key: PCDWJNVETVCPSE-UHFFFAOYSA-N
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Description

Methyl 2-methylpent-4-enoate is an organic compound with the molecular formula C7H12O2. It is a methyl ester derivative of 2-methylpent-4-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-methylpent-4-enoic acid or other oxidized derivatives.

    Reduction: 2-methylpent-4-en-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylpent-4-enoate in chemical reactions involves the interaction of its ester group with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent substitution of the ester group.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylpent-4-enoate: This compound has a similar structure but with an additional methyl group on the second carbon.

    Ethyl 2-methyl-4-pentenoate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-methylpent-4-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

20459-96-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl 2-methylpent-4-enoate

InChI

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h4,6H,1,5H2,2-3H3

InChI Key

PCDWJNVETVCPSE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C(=O)OC

Origin of Product

United States

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